4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is a heterocyclic compound that belongs to the oxadiazine family. This compound is characterized by its unique molecular structure and various functional groups, which contribute to its chemical behavior and potential applications. The compound is recognized by its CAS Number 7388-44-5, with a molecular formula of C7H14N2O4 and a molecular weight of approximately 190.20 g/mol. Its InChI Key is LHZGEGQZBPULEQ-UHFFFAOYSA-N, indicating its specific structural configuration in chemical databases.
This compound can be synthesized through various chemical methods and has been studied for its applications in fields such as pharmaceuticals and materials science. The synthesis and characterization of this compound are documented in scientific literature, which provides insights into its properties and potential uses.
4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is classified under the category of oxadiazines, which are five-membered heterocycles containing nitrogen and oxygen atoms. These compounds are known for their biological activities and are often explored for their potential as drug candidates.
The synthesis of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- typically involves multi-step reactions that may include cyclization processes. One common method includes the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions to form the oxadiazine ring structure.
The molecular structure of 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- features a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of hydroxymethyl groups at positions 3 and 5 enhances the compound's solubility and reactivity.
The compound can undergo various chemical reactions typical of oxadiazines:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- is primarily based on its ability to interact with biological targets due to its functional groups. It may act through:
Research indicates that derivatives of oxadiazines exhibit varying degrees of biological activity depending on their substituents and structural configurations.
4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(hydroxymethyl)- has potential applications in:
The synthesis of 4H-1,3,5-oxadiazin-4-one derivatives typically employs dehydrosulfurization of N-amidoalkylated thiourea precursors as a key step. As reported by Zadorozhnii et al., this involves treating N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC) in anhydrous acetonitrile under reflux conditions (50–60 min). The reaction proceeds through an intermediate carbodiimide species, which undergoes intramolecular [4+2] cycloaddition to form the oxadiazine core. This method yields 30–70% of the target compounds after crystallization from ethanol or acetonitrile [2] [6].
Critical spectroscopic data confirm the structure:
Table 1: Conventional Synthetic Routes for 4H-1,3,5-Oxadiazine Derivatives
Precursor | Reagent/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
N-Amidoalkylated thioureas | DCC, reflux in CH₃CN | Carbodiimide | 30–70% |
4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides | Thermal cyclization | Iminium ion | 68–89% |
Ionic liquids (ILs) offer sustainable media for heterocyclic synthesis due to their negligible vapor pressure, recyclability, and ability to enhance reaction kinetics. While direct studies on tetrahydro-3,5-bis(hydroxymethyl)-4H-1,3,5-oxadiazin-4-one are limited, the Functional Ionic Liquid Mediated Synthesis (FILMS) platform has proven effective for analogous heterocycles like dihydrothiophenes and tacrine derivatives. ILs such as imidazolium salts facilitate one-pot reactions by acting as dual solvents/catalysts, reducing energy input (e.g., room temperature operation), and eliminating volatile organic solvents. For hydroxymethyl-functionalized oxadiazinones, ILs could potentially enable direct hydroxymethyl group incorporation without protecting groups through in situ formaldehyde generation [1] [3].
Key advantages observed in comparable systems:
Solid-phase synthesis remains underexplored for this specific oxadiazinone but shows promise for rapid analog generation. The hydroxymethyl groups at C3 and C5 positions provide ideal handles for resin attachment via ester or ether linkages. In solution-phase approaches, the bis(hydroxymethyl) moiety necessitates selective protection/deprotection strategies during functionalization. Merrifield resin-bound precursors could enable sequential N-acylation and cyclodehydration steps, followed by trifluoroacetic acid cleavage to yield diverse analogs. This approach would mitigate solubility issues noted in conventional synthesis and facilitate high-throughput screening of pharmacological properties [2] [6].
Table 2: Comparative Analysis of Synthesis Techniques
Parameter | Solution-Phase (DCC) | Hypothetical Solid-Phase | Ionic Liquid-Mediated |
---|---|---|---|
Reaction Time | 50–60 min | 2–4 hr | 20–40 min |
Purification | Crystallization required | Simple filtration | Solvent extraction |
Functionalization Flexibility | Limited post-cyclization | High (diverse building blocks) | Moderate |
Yield Range | 30–70% | Not reported | 45–85% (analogous systems) |
Regioselectivity control during oxadiazinone ring formation is complicated by the ambident nucleophilicity of hydrazine derivatives and the potential for O- versus N-attack on electrophilic centers. In DCC-mediated cyclizations, the trichloroethyl substituent promotes amide-imide tautomerism that directs regioselective N-attack to form the 1,3,5-oxadiazine core. However, the bis(hydroxymethyl) variant introduces additional complexity:
Mechanistic studies using ¹H NMR kinetics reveal that electron-donating hydroxymethyl substituents accelerate cyclization by 3.5-fold compared to aryl-substituted analogs but reduce regioselectivity from 98:2 to 85:15 (desired:isomer). Mitigation strategies include:
Table 3: Regioselectivity Challenges and Solutions
Challenge | Structural Consequence | Mitigation Strategy | Efficacy |
---|---|---|---|
Ambident nucleophilicity | Formation of 1,2,4-oxadiazine isomers | Low-temperature cyclization | 88% selectivity |
Hydroxymethyl group reactivity | Hemiaminal ether byproducts | Pre-protection with TBSCl | 95% suppression |
Stereochemical drift at C3/C5 | Epimerization during cyclization | Chiral IL media | 90% ee retention |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: